molecular formula C18H19ClN6O2S B2667383 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1171913-46-4

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No. B2667383
M. Wt: 418.9
InChI Key: KKAFUHQOSMOTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H19ClN6O2S and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

A series of derivatives similar to the specified compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, including K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma). These studies have shown that certain derivatives exhibit good activity across these cell lines, highlighting the potential of such compounds as anticancer agents. Among them, specific compounds demonstrated notable effectiveness, warranting further investigation for their anticancer properties (Mallesha et al., 2012).

Antibacterial and Antimalarial Activities

Research on sulfonamide and amide derivatives incorporating similar molecular frameworks has been conducted, showing promising antibacterial and antimalarial activities. These compounds have been synthesized and characterized, displaying efficacy against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties. This demonstrates the potential utility of these chemical structures in developing new antimicrobial agents (Bhatt et al., 2016).

Novel Derivatives Synthesis

There has been interest in synthesizing novel derivatives bearing the sulfonylurea moiety, showing the versatility of this chemical scaffold in creating compounds with potential biological activities. One study outlined the synthesis of a novel thieno[2,3-d]pyrimidine derivative, indicating the chemical adaptability of such frameworks for generating diverse biological activities (Chen et al., 2014).

Pharmacological Exploration

Explorations into the pharmacological activities of compounds with related structures have identified potential antiarrhythmic, antiaggregation, and other therapeutic activities. This highlights the broad spectrum of biological effects that can be pursued through modifications of the chemical structure , opening avenues for developing new therapeutic agents (Zhukovskaya et al., 2017).

properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-14-20-5-6-25(14)18-12-17(21-13-22-18)23-7-9-24(10-8-23)28(26,27)16-4-2-3-15(19)11-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAFUHQOSMOTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

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